BI-167107

Description

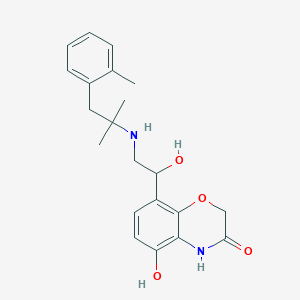

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQXBEWHTDRJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-167107: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a high-affinity and potent long-acting full agonist for the β2 adrenergic receptor (β2AR).[1][2][3] Developed by Boehringer Ingelheim, it has been instrumental as a tool compound, particularly in the structural elucidation of the active state of the β2AR.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: β2 Adrenergic Receptor Agonism

This compound exerts its primary pharmacological effect by binding to and activating the β2 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a full agonist, it stabilizes the active conformation of the receptor, leading to the activation of the downstream signaling cascade.

Binding to the β2 Adrenergic Receptor

This compound exhibits a very high binding affinity for the human β2AR with a dissociation constant (Kd) of 84 pM. Its binding to the orthosteric site of the receptor involves key interactions with specific amino acid residues. The crystal structure of the this compound-β2AR complex (PDB ID: 3P0G) reveals that the alkylamine and β-OH groups of this compound form polar interactions with Asp113 in transmembrane helix 3 (TM3), and with Asn312 and Tyr316 in TM7. These interactions are crucial for stabilizing the active conformation of the receptor.

Upon binding, this compound induces a significant conformational change in the β2AR. This includes an outward movement of the cytoplasmic end of TM6 by approximately 11 Å and rearrangements of TM5 and TM7. This structural rearrangement is a hallmark of GPCR activation and is remarkably similar to the activation mechanism of rhodopsin.

Downstream Signaling Pathway

Activation of the β2AR by this compound leads to the coupling of the receptor to the heterotrimeric Gs protein. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). The elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Quantitative Data

The following tables summarize the in vitro pharmacological profile of this compound.

Table 1: β2 Adrenergic Receptor Binding and Functional Potency

| Parameter | Value | Species | Assay Type | Reference |

| Kd | 84 pM | Human | Radioligand Binding | |

| EC50 | 0.05 nM | Human | cAMP Accumulation | |

| t1/2 (dissociation) | 30 hours | Human | Radioligand Binding | |

| Bmax | 2238 fmol/mg protein | Not Specified | Radioligand Binding |

Table 2: Selectivity Profile of this compound

This compound is not a highly selective β2AR agonist. A Eurofins Safety Panel 44™ screen revealed significant activity at other receptors.

| Target | IC50 | Species | Assay Type | Effect | Reference |

| β1 Adrenergic Receptor | 3.2 nM | Human | Radioligand Binding | Agonist | |

| α1A Adrenergic Receptor | 32 nM | Human | Radioligand Binding | Antagonist | |

| 5-HT1B Receptor | 0.25 µM | Human | Radioligand Binding | Antagonist | |

| 5-HT1A Receptor | 1.4 µM | Human | Radioligand Binding | Agonist | |

| Dopamine D2S Receptor | 5.9 µM | Human | Radioligand Binding | Agonist | |

| 5-HT Transporter | 6.1 µM | Human | Radioligand Binding | Antagonist | |

| µ (MOP) Opioid Receptor | 6.5 µM | Human | Radioligand Binding | Agonist | |

| Dopamine Transporter | 7.2 µM | Human | Radioligand Binding | Antagonist |

Experimental Protocols

The following sections detail the general methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) in a given tissue or cell preparation.

Objective: To quantify the binding of this compound to the β2 adrenergic receptor.

General Protocol:

-

Membrane Preparation:

-

Cells or tissues expressing the β2AR are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

-

Separation and Detection:

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki (and subsequently Kd for an agonist) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay is used to measure the ability of this compound to stimulate the production of intracellular cAMP, thus determining its potency (EC50) and efficacy.

Objective: To quantify the functional agonism of this compound at the β2 adrenergic receptor.

General Protocol:

-

Cell Culture:

-

A cell line expressing the human β2AR (e.g., HEK293 or CHO cells) is cultured in appropriate media.

-

Cells are seeded into multi-well plates and allowed to adhere overnight.

-

-

Agonist Stimulation:

-

The cell culture medium is removed, and cells are washed with a suitable assay buffer.

-

A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent the degradation of cAMP.

-

Cells are then incubated with varying concentrations of this compound for a defined period.

-

-

Cell Lysis and Detection:

-

The stimulation is terminated, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced at each concentration of this compound is determined from the standard curve.

-

A dose-response curve is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated using non-linear regression.

-

Conclusion

This compound is a potent, high-affinity full agonist of the β2 adrenergic receptor with a well-characterized mechanism of action. Its ability to stabilize the active conformation of the receptor has made it an invaluable tool for structural and functional studies of GPCRs. While it exhibits some off-target activity, its primary action is through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool.

References

The High-Affinity Interaction of BI-167107 with the β2-Adrenergic Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the potent agonist BI-167107 to the β2-adrenergic receptor (β2AR), a critical G-protein coupled receptor (GPCR) involved in various physiological processes. This document outlines the quantitative binding parameters, detailed experimental methodologies for their determination, and a thorough exploration of the downstream signaling cascades initiated by this interaction.

Core Data Presentation: this compound Binding Profile

The binding affinity of this compound to the β2AR has been characterized by a remarkably low dissociation constant (Kd), indicating a very strong and stable interaction. This high affinity, coupled with a slow dissociation rate, has made this compound an invaluable tool for structural and functional studies of the β2AR.[1]

| Parameter | Value | Receptor/Condition | Reference |

| Dissociation Constant (Kd) | 84 pM | Human β2-Adrenergic Receptor (β2AR) | [2][3] |

| IC50 | 3.2 nM | Human β1-Adrenergic Receptor (β1AR) | [3] |

| IC50 | 32 nM | Human α1A-Adrenergic Receptor (α1AAR) | [3] |

| EC50 (cAMP accumulation) | 0.05 nM | - | |

| Dissociation half-life (t½) | 30 hours | - |

Table 1: Quantitative binding and functional parameters of this compound. The data highlights the high potency of this compound for the β2AR and its cross-reactivity with other adrenergic receptor subtypes.

While this compound is a potent β2AR agonist, it is not entirely selective. It also exhibits high affinity for the β1AR and α1AAR, a factor to consider in experimental design and data interpretation.

Experimental Protocols: Determining Binding Affinity

The determination of this compound's binding affinity for the β2AR is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions. Below are detailed methodologies for saturation and competition binding assays, adapted for the characterization of a high-affinity agonist like this compound.

Experimental Workflow: Radioligand Binding Assay

Membrane Preparation from Cells Expressing β2AR

-

Cell Culture: Culture cells stably or transiently expressing the human β2AR (e.g., HEK293, CHO cells) to a high density.

-

Harvesting and Lysis: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.

-

Isolation of Membranes: Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and intact cells. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet by resuspending in lysis buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

Saturation Binding Assay to Determine Kd and Bmax

-

Assay Setup: In a 96-well plate, set up duplicate tubes for total binding and non-specific binding (NSB) for each concentration of the radioligand. A suitable radioligand for β2AR is [³H]-dihydroalprenolol ([³H]-DHA).

-

Incubation:

-

Total Binding: Add increasing concentrations of the radioligand (e.g., 0.1-20 nM) to wells containing the prepared cell membranes (e.g., 20-50 µg of protein) in binding buffer.

-

Non-Specific Binding: Add the same increasing concentrations of the radioligand to wells containing the cell membranes, but also include a high concentration of a non-labeled competing ligand (e.g., 10 µM propranolol) to saturate the specific binding sites.

-

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding as a function of the radioligand concentration and analyze the data using non-linear regression to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

-

Competition Binding Assay to Determine Ki

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells containing the prepared cell membranes.

-

Incubation with Competitor: Add increasing concentrations of unlabeled this compound to the wells.

-

Equilibration, Separation, and Quantification: Follow the same procedures as for the saturation binding assay (steps 3-5).

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Analyze the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways of the β2-Adrenergic Receptor

Activation of the β2AR by an agonist such as this compound initiates a cascade of intracellular signaling events. The β2AR primarily couples to the stimulatory G-protein (Gs), leading to the canonical adenylyl cyclase pathway. However, it can also engage in G-protein-independent signaling through β-arrestins.

Canonical Gs-Protein Signaling Pathway

The binding of this compound induces a conformational change in the β2AR, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA). PKA phosphorylates a multitude of downstream targets, leading to various cellular responses.

β-Arrestin Mediated Signaling Pathway

Upon agonist binding and subsequent phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins can bind to the β2AR. This interaction not only desensitizes the G-protein-mediated signaling but also initiates a distinct wave of signaling. β-arrestin acts as a scaffold protein, recruiting various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This pathway is implicated in different cellular outcomes compared to the Gs pathway.

References

An In-depth Technical Guide to the Dissociation Constant (Kd) of BI-167107

This technical guide provides a comprehensive overview of the binding characteristics of BI-167107, a potent agonist for the β2-adrenergic receptor (β2AR). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular pharmacology of this compound. This document details the quantitative binding data, likely experimental protocols for its determination, and the associated signaling pathways.

This compound is a high-affinity, full agonist of the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] It was developed during a research program aimed at creating third-generation, long-acting β2-agonists for treating respiratory diseases such as asthma.[3][4][5] A key characteristic of this compound is its exceptionally slow dissociation from the β2AR, which made it an invaluable tool for structural biology, aiding in the crystallization and structural determination of the active state of the receptor.

Quantitative Binding and Activity Data

The binding affinity of this compound for the human β2-adrenergic receptor is characterized by a very low dissociation constant (Kd), indicating a strong binding interaction. The compound also demonstrates functional activity as a full agonist, stimulating the production of cyclic AMP (cAMP). However, it is not entirely selective for the β2AR, showing considerable activity at other adrenergic receptors.

Table 1: Binding and Functional Parameters of this compound at the Human β2-Adrenergic Receptor

| Parameter | Value | Description |

| Dissociation Constant (Kd) | 84 pM | A measure of the binding affinity of this compound to the β2AR. |

| Dissociation Half-life (t½) | 30 hours | The time required for half of the bound this compound to dissociate from the receptor. |

| EC50 for cAMP Accumulation | 0.05 nM | The concentration of this compound that elicits a half-maximal response in a cAMP accumulation assay. |

Table 2: Selectivity Profile of this compound

| Target | Activity | IC50 |

| β1-Adrenergic Receptor (agonist) | High | 3.2 nM |

| α1A-Adrenergic Receptor (antagonist) | Moderate | 32 nM |

| 5-HT Transporter (antagonist) | Weak | 6.1 µM |

| 5-HT1A Receptor (agonist) | Weak | 1.4 µM |

| 5-HT1B Receptor (antagonist) | Weak | 0.25 µM |

| D2S Receptor (agonist) | Weak | 5.9 µM |

| Dopamine Transporter (antagonist) | Weak | 7.2 µM |

| μ (MOP) Opioid Receptor (agonist) | Weak | 6.5 µM |

Experimental Protocols

While the specific, detailed protocol for the determination of the 84 pM Kd value for this compound is not fully published in the provided search results, a standard radioligand binding assay is the most probable method used. Below is a representative protocol that would be employed for such a determination.

Radioligand Competition Binding Assay for Kd Determination

This protocol describes a competition binding experiment to determine the binding affinity (Ki, which is analogous to Kd in this context) of a non-radiolabeled compound (this compound) by measuring its ability to displace a known radioligand from the β2AR.

Materials:

-

Cell Membranes: Membranes prepared from cells overexpressing the human β2-adrenergic receptor (e.g., Sf9 or HEK293 cells).

-

Radioligand: A high-affinity β2AR antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA), with a known Kd.

-

Test Compound: this compound.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold binding buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Multi-well Plates: For incubating the assay.

-

Filtration Apparatus: To rapidly wash the filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: A suspension of cell membranes containing the β2AR is prepared and diluted in binding buffer to a final concentration that provides an adequate signal-to-noise ratio.

-

Assay Setup: In a multi-well plate, add the following components in order:

-

Binding buffer.

-

A range of concentrations of the unlabeled competitor, this compound.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

The cell membrane suspension to initiate the binding reaction.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. Given the slow dissociation of this compound, a longer incubation time may be necessary.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

This compound acts as a full agonist at the β2-adrenergic receptor. The binding of this compound stabilizes the active conformation of the receptor, leading to the activation of the canonical Gs-protein signaling cascade.

The key steps in the signaling pathway are:

-

Agonist Binding: this compound binds to the orthosteric binding site of the β2AR.

-

Conformational Change: This binding event induces a conformational change in the receptor, stabilizing its active state.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.

-

G-Protein Dissociation: The Gsα-GTP subunit dissociates from the βγ subunits.

-

Adenylyl Cyclase Activation: The Gsα-GTP subunit binds to and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Signaling: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses, such as smooth muscle relaxation in the airways.

References

BI-167107: A Comprehensive Technical Guide to a High-Affinity Full Agonist of the β2-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent and high-affinity full agonist for the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) pivotal in regulating smooth muscle relaxation, particularly in the airways.[1][2] Its exceptional affinity and slow dissociation kinetics have established it as an invaluable tool in the structural biology of GPCRs, facilitating the crystallization and elucidation of the active state of the β2AR.[3] This technical guide provides an in-depth overview of this compound, presenting its pharmacological profile, detailing the experimental protocols used for its characterization, and visualizing the key signaling pathways and experimental workflows.

Quantitative Pharmacological Profile

The following tables summarize the quantitative data for this compound in comparison to other well-characterized β2AR agonists, salbutamol and formoterol.

Table 1: β2-Adrenergic Receptor Binding Affinity

| Compound | Radioligand | Preparation | Kd (nM) | Reference |

| This compound | [3H]this compound | Sf9 insect cell membranes expressing human β2AR | 0.084 | [2][4] |

| Salbutamol | [3H]-CGP12177 | Human recombinant β2AR | ~100 | Not explicitly stated, general knowledge |

| Formoterol | [125I]-Iodocyanopindolol | Human lung membranes | ~1.5 | Not explicitly stated, general knowledge |

Table 2: Functional Potency and Efficacy in Gs-cAMP Pathway Activation

| Compound | Assay | Cell Line | pEC50 | Emax (% of Isoprenaline) | Reference |

| This compound | cAMP accumulation | CHO-K1 cells expressing hβ2AR | 10 | Full agonist | |

| Salbutamol | cAMP accumulation | HEK293 cells expressing β2AR | ~6.5 - 7.0 | Partial agonist | |

| Formoterol | cAMP accumulation | HEK293 cells expressing β2AR | ~7.5 - 8.5 | Full agonist |

Table 3: Functional Potency in β-Arrestin Recruitment

| Compound | Assay Technology | Cell Line | pEC50 | Emax (% of Isoprenaline) | Reference |

| This compound | PathHunter | CHO-K1 cells expressing β2AR-PK and β-arrestin-EA | Data not available | Data not available | |

| Salbutamol | BRET | HEK293 cells expressing β2AR-Rluc and β-arrestin-YFP | ~6.0 - 6.5 | Partial agonist | |

| Formoterol | BRET | HEK293 cells expressing β2AR-Rluc and β-arrestin-YFP | ~7.0 - 7.5 | Full agonist |

Table 4: Selectivity Profile of this compound

| Receptor | Assay Type | IC50 (nM) | Activity | Reference |

| β1-Adrenergic Receptor | Radioligand Binding | 3.2 | Agonist | |

| α1A-Adrenergic Receptor | Radioligand Binding | 32 | Antagonist |

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Cascade

Activation of the β2AR by an agonist such as this compound primarily initiates a signaling cascade through the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation. Concurrently, agonist binding also promotes the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin, which uncouples the receptor from Gs, leading to signal desensitization and receptor internalization.

Caption: Canonical Gs-cAMP signaling and β-arrestin-mediated desensitization pathways activated by a β2AR agonist.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. A typical competition binding assay involves incubating a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand (e.g., this compound). The amount of radioligand bound to the receptor is then measured, allowing for the determination of the competitor's inhibitory constant (Ki).

Caption: A typical workflow for a competitive radioligand binding assay.

Experimental Workflow: Functional Assay (cAMP Accumulation)

Functional assays are crucial for determining the potency and efficacy of an agonist. A common method for β2AR agonists is to measure the accumulation of intracellular cAMP. This is often performed using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) cAMP accumulation assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound for the β2AR.

Materials:

-

Membranes from HEK293 cells stably expressing human β2AR.

-

Radioligand: [3H]-Dihydroalprenolol (DHA).

-

Competitor: this compound.

-

Non-specific binding control: Propranolol.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM propranolol (for non-specific binding) or this compound dilution.

-

50 µL of [3H]-DHA at a final concentration close to its Kd.

-

100 µL of β2AR membrane preparation (typically 5-20 µg of protein).

-

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filter manifold.

-

Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing human β2AR.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

This compound, salbutamol, formoterol.

-

HTRF cAMP assay kit (e.g., from Cisbio).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Seed the cells into a 384-well plate and culture overnight to form a confluent monolayer.

-

On the day of the assay, aspirate the culture medium and replace it with stimulation buffer.

-

Prepare serial dilutions of the agonists (this compound, salbutamol, formoterol) in stimulation buffer.

-

Add the agonist dilutions to the respective wells and incubate for 30 minutes at 37°C.

-

Lyse the cells and detect cAMP levels according to the HTRF assay kit manufacturer's protocol. This typically involves adding a lysis buffer containing the HTRF reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

-

Calculate the 665/620 nm ratio and normalize the data.

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data using a sigmoidal dose-response model to determine the pEC50 and Emax values.

β-Arrestin Recruitment Assay (PathHunter)

Objective: To measure the recruitment of β-arrestin to the β2AR upon stimulation by this compound.

Materials:

-

PathHunter β-arrestin cell line co-expressing β2AR tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA) (e.g., from DiscoverX).

-

Cell plating reagent.

-

Agonists (this compound, salbutamol, formoterol).

-

PathHunter detection reagents.

-

384-well white microplates.

-

Luminometer.

Procedure:

-

Plate the PathHunter cells in a 384-well plate using the provided cell plating reagent and incubate overnight.

-

Prepare serial dilutions of the agonists in the appropriate assay buffer.

-

Add the agonist dilutions to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine pEC50 and Emax values.

G-Protein Activation Assay (BRET)

Objective: To measure the activation of Gs protein by the β2AR upon stimulation with this compound.

Materials:

-

HEK293 cells.

-

Plasmids encoding β2AR, Gαs-Rluc, and Gγ2-Venus.

-

Transfection reagent.

-

BRET substrate (e.g., Coelenterazine h).

-

96-well white microplates.

-

BRET-compatible plate reader.

Procedure:

-

Co-transfect HEK293 cells with the plasmids encoding β2AR, Gαs-Rluc, and Gγ2-Venus.

-

Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.

-

On the day of the assay, wash the cells and resuspend them in a suitable buffer (e.g., PBS with 0.1% glucose).

-

Add the BRET substrate Coelenterazine h to the cells and incubate for 5-10 minutes.

-

Measure the baseline BRET signal.

-

Add serial dilutions of the agonists (this compound, salbutamol, formoterol) to the wells.

-

Measure the BRET signal again after agonist addition. G-protein activation leads to a conformational change and a decrease in the BRET signal between Gαs-Rluc and Gγ2-Venus.

-

Calculate the change in BRET ratio.

-

Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine pEC50 and Emax values.

Conclusion

This compound is a powerful tool for studying the β2-adrenergic receptor. Its high affinity, slow dissociation, and full agonist activity make it an ideal ligand for structural and functional studies. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other β2AR ligands. The provided quantitative data and visualizations offer a clear understanding of its pharmacological profile and its role in activating downstream signaling pathways. This in-depth technical guide serves as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.

References

BI-167107: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a high-affinity full agonist for the β2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Originally developed as part of a program to create third-generation long-acting β2-agonists for treating respiratory diseases like asthma, its high potency and slow dissociation kinetics made it an invaluable tool for structural biology.[3][4] Notably, this compound was instrumental in the crystallization and structural determination of the active state of the β2AR. This document provides a detailed technical overview of the selectivity profile of this compound, including its interactions with its primary target and various off-target receptors.

Selectivity and Potency of this compound

This compound exhibits a high affinity for the human β2 adrenergic receptor, with a dissociation constant (Kd) of 84 pM. However, it is not entirely selective for the β2AR. A comprehensive screening against the Eurofins Safety Panel 44™ revealed interactions with other receptors. The most significant off-target activities were observed at the β1 adrenergic receptor (β1AR) and the α1A adrenergic receptor (α1AR).

The following table summarizes the quantitative data on the binding affinities and functional activities of this compound at its primary target and key off-targets.

| Target | Assay Type | Parameter | Value | Species |

| β2 Adrenergic Receptor (β2AR) | Radioligand Binding | Kd | 84 pM | Human |

| cAMP Accumulation | EC50 | 0.05 nM | Not Specified | |

| β1 Adrenergic Receptor (β1AR) | Agonist Radioligand Binding | IC50 | 3.2 nM | Human |

| α1A Adrenergic Receptor (α1AR) | Antagonist Radioligand Binding | IC50 | 32 nM | Human |

| 5-HT1A Receptor | Agonist Radioligand Binding | IC50 | 1.4 µM | Human |

| 5-HT1B Receptor | Antagonist Radioligand Binding | IC50 | 0.25 µM | Human |

| 5-HT Transporter | Antagonist Radioligand Binding | IC50 | 6.1 µM | Human |

| D2S Dopamine Receptor | Agonist Radioligand Binding | IC50 | 5.9 µM | Human |

| Dopamine Transporter | Antagonist Radioligand Binding | IC50 | 7.2 µM | Human |

| µ (MOP) Opioid Receptor | Agonist Radioligand Binding | IC50 | 6.5 µM | Human |

Signaling Pathway of the β2 Adrenergic Receptor

The β2 adrenergic receptor is a classical Gs-coupled GPCR. Upon agonist binding, it undergoes a conformational change that facilitates the activation of the heterotrimeric G protein Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells, this signaling cascade ultimately results in muscle relaxation.

Experimental Protocols

The determination of the selectivity profile of this compound involves several key experimental methodologies. The primary techniques used are radioligand binding assays and functional assays such as cAMP accumulation assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the affinity of a non-radiolabeled compound (like this compound) for a receptor by measuring its ability to compete with a known radioligand.

1. Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

-

A constant concentration of a suitable radioligand for the target receptor is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

The mixture is incubated at a specific temperature for a defined period to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filter is measured using a scintillation counter.

5. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This is a functional assay to measure the ability of a compound to stimulate or inhibit the production of the second messenger cAMP.

1. Cell Culture and Plating:

-

Cells expressing the receptor of interest are cultured and seeded into multi-well plates.

2. Compound Incubation:

-

The cells are treated with various concentrations of the test compound (this compound).

-

For Gi-coupled receptors, cells are often pre-stimulated with forskolin to induce a basal level of cAMP.

3. Cell Lysis:

-

After a defined incubation period, the cells are lysed to release the intracellular cAMP.

4. cAMP Detection:

-

The amount of cAMP in the cell lysate is quantified. This is often done using competitive immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

5. Data Analysis:

-

The signal is measured using a plate reader.

-

A standard curve is used to determine the concentration of cAMP in each sample.

-

Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Conclusion

This compound is a highly potent agonist of the β2 adrenergic receptor with a complex selectivity profile. While its primary application has been as a tool in structural biology, a thorough understanding of its off-target activities is crucial for interpreting experimental results and for any potential therapeutic development. The methodologies outlined in this document provide a framework for the comprehensive characterization of the selectivity of novel compounds targeting GPCRs.

References

The Agonist BI-167107: A Deep Dive into its Interaction with G Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a high-affinity, full agonist for the β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR). Its remarkable potency and slow dissociation kinetics have established it as an invaluable tool in the structural and functional characterization of the β2AR and its interaction with heterotrimeric G proteins, particularly the stimulatory G protein, Gs. This technical guide provides a comprehensive overview of the interaction between this compound and G proteins, consolidating quantitative data, detailing experimental methodologies, and visualizing key signaling and experimental pathways.

This compound and β2-Adrenergic Receptor Interaction

This compound binds to the orthosteric site of the β2AR, inducing a conformational change that stabilizes the receptor in its active state. This active conformation is a prerequisite for the recruitment and activation of G proteins. The binding of this compound promotes a significant outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), a hallmark of GPCR activation, creating a binding pocket for the G protein.[1][2] This interaction is crucial for initiating downstream signaling cascades.

Quantitative Analysis of this compound Interaction

The following table summarizes the key quantitative parameters defining the interaction of this compound with the β2-adrenergic receptor, leading to G protein activation.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Kd) | 84 pM | Human β2-Adrenergic Receptor | [3][4][5] |

| Functional Activity | Full Agonist | β2-Adrenergic Receptor | |

| cAMP Accumulation (EC50) | 0.05 nM | Cells expressing β2-Adrenergic Receptor | |

| Dissociation Half-life (t½) | 30 hours | Human β2-Adrenergic Receptor | |

| koff (dissociation rate constant) | 0.0013 ± 0.0001 s⁻¹ | This compound bound β2AR | |

| kon (association rate constant) | 4.0 (unit not specified) | This compound with Nb80-bound β2AR |

Signaling Pathway

The binding of this compound to the β2AR primarily initiates the canonical Gs signaling pathway. This cascade ultimately leads to the production of the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate various downstream targets, resulting in a cellular response. The β2AR has also been shown to couple to the inhibitory G protein, Gi, under certain conditions.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections outline the methodologies for key experiments used to characterize the interaction of this compound with G proteins.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for a receptor.

Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.

Materials:

-

Membranes from cells expressing the human β2-adrenergic receptor.

-

Radiolabeled ligand (e.g., [3H]dihydroalprenolol or a labeled version of a high-affinity antagonist).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the binding buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate the production of cyclic AMP, a downstream effector of Gs activation.

Objective: To determine the potency (EC50) and efficacy of this compound in activating the Gs signaling pathway.

Materials:

-

Whole cells expressing the β2-adrenergic receptor.

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Plating: Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Structural Insights

The use of this compound has been instrumental in obtaining high-resolution crystal structures of the β2AR in its active state, complexed with Gs. These structures have provided unprecedented insights into the molecular mechanisms of GPCR activation and G protein coupling. They reveal the specific interactions between the agonist, the receptor, and the G protein, highlighting the conformational changes that lead to GDP release from the Gα subunit, a critical step in G protein activation.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of β2-adrenergic receptor function and its interaction with G proteins. Its high affinity and full agonism, coupled with its ability to stabilize the active receptor conformation, have made it indispensable for both functional and structural studies. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working to unravel the complexities of GPCR signaling and to design novel therapeutics targeting this important class of receptors.

References

- 1. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure of a nanobody-stabilized active state of the β2 adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

An In-depth Technical Guide on the Kinetic Profile of BI-167107

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-rate and residence time of BI-167107, a potent and long-acting full agonist of the β2 adrenergic receptor (β2AR). The document delves into the quantitative kinetic parameters of this compound, the detailed experimental methodologies used for their determination, and the associated signaling pathways.

Executive Summary

This compound is distinguished by its high affinity for the β2AR and an exceptionally slow dissociation rate, contributing to its prolonged duration of action.[1][2] This characteristic has made it a valuable tool in structural biology for stabilizing the active state of the β2AR for crystallization.[2][3] This guide synthesizes key data on its binding kinetics and functional activity, offering researchers a detailed resource for understanding and applying this important pharmacological tool.

Quantitative Kinetic and Affinity Data

The binding characteristics of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Receptor/System | Reference |

| Dissociation Constant (Kd) | 84 pM | β2 Adrenergic Receptor (β2AR) | [1] |

| Dissociation Half-life (t½) | > 30 hours | β2 Adrenergic Receptor (β2AR) | |

| Off-rate (koff) | 0.0013 ± 0.0001 s⁻¹ | β2 Adrenergic Receptor (β2AR) |

Table 1: Binding Kinetics of this compound at the β2 Adrenergic Receptor.

| Parameter | Value | Assay System | Reference |

| EC50 for cAMP accumulation | 0.05 nM | CHO-hβ2AR cells | |

| IC50 (β1AR) | 3.2 nM | Human β1 Adrenergic Receptor | |

| IC50 (α1A) | 32 nM | Human α1A Adrenergic Receptor |

Table 2: Functional Potency and Selectivity of this compound.

Signaling Pathways

This compound, as a β2AR agonist, primarily signals through the canonical Gs protein-coupled pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Some studies suggest that the β2AR can also couple to Gi proteins, potentially leading to a bifurcation of the signaling cascade.

Experimental Protocols

The determination of the kinetic parameters of this compound involves sophisticated biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Displacement Assay for Affinity (Kd) Determination

This assay measures the affinity of a non-labeled ligand (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

- Cell membranes expressing the β2AR.

- Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol).

- This compound.

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

- Wash buffer (ice-cold assay buffer).

- Glass fiber filters.

- Scintillation cocktail.

- Scintillation counter.

2. Procedure:

- Prepare serial dilutions of this compound.

- In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

- Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

- Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

- Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

- Data are analyzed using non-linear regression to fit a one-site or two-site competition model to determine the IC50 value of this compound. The Ki (and subsequently Kd) is calculated using the Cheng-Prusoff equation.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prepare [label="Prepare Serial Dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

mix [label="Mix Membranes, Radioligand,\nand this compound in 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="Incubate to Reach\nEquilibrium", fillcolor="#FBBC05", fontcolor="#202124"];

filter[label="Rapid Filtration through\nGlass Fiber Filters", fillcolor="#EA4335", fontcolor="#FFFFFF"];

wash [label="Wash Filters with\nIce-Cold Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"];

count [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#FBBC05", fontcolor="#202124"];

analyze [label="Data Analysis (Non-linear\nRegression, Cheng-Prusoff)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare [color="#5F6368"];

prepare -> mix [color="#5F6368"];

mix -> incubate [color="#5F6368"];

incubate -> filter[color="#5F6368"];

filter -> wash [color="#5F6368"];

wash -> count [color="#5F6368"];

count -> analyze [color="#5F6368"];

analyze -> end [color="#5F6368"];

}

Off-Rate and Residence Time Determination

The slow dissociation of this compound can be measured using competition association or dissociation kinetic assays.

1. Materials:

- Same as for the radioligand displacement assay.

- A high concentration of a non-labeled antagonist (e.g., alprenolol) for dissociation experiments.

2. Procedure (Dissociation Assay):

- Pre-incubate cell membranes with a saturating concentration of radiolabeled this compound (if available) or a suitable radiolabeled agonist to allow for receptor binding to reach equilibrium.

- Initiate dissociation by adding a large excess of a non-labeled antagonist (e.g., 1000-fold over its Ki) to prevent re-binding of the radioligand.

- At various time points, terminate the reaction by rapid filtration and wash as described above.

- Quantify the remaining bound radioactivity at each time point.

- The dissociation rate constant (koff) is determined by fitting the data to a one-phase exponential decay model.

- Residence time is calculated as the reciprocal of the off-rate (1/koff).

Note: Due to the extremely slow off-rate of this compound, long incubation times are necessary to observe significant dissociation.

cAMP Accumulation Assay for Functional Potency (EC50)

This cell-based assay quantifies the ability of this compound to stimulate the production of intracellular cAMP.

1. Materials:

- A cell line expressing the human β2AR (e.g., CHO-hβ2AR or HEK293-hβ2AR).

- Cell culture medium.

- This compound.

- A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

- A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

- A microplate reader compatible with the chosen assay kit.

2. Procedure:

- Seed the cells in a 96- or 384-well plate and culture overnight.

- Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

- Remove the culture medium from the cells and add the this compound dilutions.

- Incubate for a specified time (e.g., 30 minutes) at 37°C.

- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the cAMP assay kit.

- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

- The EC50 value is determined by fitting the data to a sigmoidal dose-response model.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="Seed β2AR-expressing\nCells in a Microplate", fillcolor="#F1F3F4", fontcolor="#202124"];

prepare_agonist [label="Prepare Serial Dilutions\nof this compound with\nPDE Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

treat_cells [label="Treat Cells with\nthis compound Dilutions", fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="Incubate at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"];

lyse_and_detect [label="Lyse Cells and Measure\nIntracellular cAMP", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="Generate Dose-Response\nCurve and Determine EC50", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> seed_cells [color="#5F6368"];

seed_cells -> prepare_agonist [color="#5F6368"];

prepare_agonist -> treat_cells [color="#5F6368"];

treat_cells -> incubate [color="#5F6368"];

incubate -> lyse_and_detect [color="#5F6368"];

lyse_and_detect -> analyze [color="#5F6368"];

analyze -> end [color="#5F6368"];

}

Conclusion

This compound is a valuable pharmacological tool characterized by its high affinity and exceptionally long residence time at the β2 adrenergic receptor. The slow off-rate is a key determinant of its prolonged agonist activity. The experimental protocols detailed in this guide provide a framework for the accurate determination of its kinetic and functional parameters. A thorough understanding of these properties is crucial for its application in both basic research and drug discovery efforts targeting the β2AR.

References

The Role of BI-167107 in G-Protein Coupled Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent and high-affinity partial agonist of the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its primary significance in the field of pharmacology and structural biology lies in its remarkable ability to stabilize the active conformation of the β2AR. This property has been instrumental in obtaining high-resolution crystal structures of the receptor in its active state, providing unprecedented insights into the mechanisms of GPCR activation. This technical guide provides an in-depth overview of this compound's role in GPCR activation, compiling quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Properties and Binding Characteristics of this compound

This compound exhibits a very high affinity for the β2AR with a dissociation constant (Kd) in the picomolar range.[1][2] Its long residence time, characterized by a dissociation half-life of over 30 hours, makes it an exceptional tool for biophysical and structural studies, as it ensures sustained receptor occupancy.[2]

Table 1: Quantitative Binding and Functional Parameters of this compound at the β2-Adrenergic Receptor

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Kd) | 84 pM | Human β2AR | [1] |

| cAMP Accumulation (EC50) | 0.05 nM | Not specified | |

| Dissociation Half-life (t½) | > 30 hours | Human β2AR |

Mechanism of Action and Downstream Signaling

Upon binding to the β2AR, this compound stabilizes a conformational state of the receptor that promotes the activation of the heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide range of cellular responses.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of GPCR agonists like this compound. Below are generalized protocols for key assays used to study its function.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane preparation from cells expressing β2AR.

-

Radioligand (e.g., [³H]-dihydroalprenolol).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Materials:

-

Whole cells expressing β2AR (e.g., HEK293 or CHO cells).

-

This compound stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with a PDE inhibitor.

-

Add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

β-Arrestin Recruitment Assay (BRET-based)

Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to monitor the recruitment of β-arrestin to an activated GPCR in real-time in living cells.

Materials:

-

HEK293 cells co-transfected with β2AR fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.

-

This compound stock solution.

-

Coelenterazine h (luciferase substrate).

-

Plate reader capable of dual-emission measurements.

Protocol:

-

Seed the co-transfected cells in a 96-well plate.

-

Wash the cells with assay buffer.

-

Add coelenterazine h and incubate to allow substrate equilibration.

-

Measure the baseline BRET signal.

-

Add varying concentrations of this compound.

-

Immediately begin measuring the light emission at two wavelengths (one for the donor and one for the acceptor) over time.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the change in BRET ratio against the agonist concentration to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the study of GPCRs, particularly the β2-adrenergic receptor. Its high affinity and slow dissociation kinetics have been pivotal in advancing our understanding of the structural basis of GPCR activation. While its potent agonism of the Gs-cAMP pathway is well-documented, a more detailed quantitative characterization of its effects on the β-arrestin pathway would provide a more complete picture of its signaling profile and its potential as a biased agonist. Further research in this area will be crucial for fully elucidating the multifaceted role of this compound in GPCR activation and for leveraging this knowledge in the development of novel therapeutics.

References

Part 1: BI-167107 - A High-Affinity β2-Adrenergic Receptor Agonist

An in-depth analysis of the discovery and development of BI-167107 reveals a nuanced landscape where the designation may refer to two distinct therapeutic candidates. The primary and most explicitly identified molecule is a potent β2-adrenergic receptor agonist developed by Boehringer Ingelheim. Concurrently, the investigational RNA interference therapeutic, zilebesiran, for hypertension has also been linked to a similar identifier in some contexts, leading to potential ambiguity. This guide will provide a comprehensive technical overview of both entities to ensure clarity for the research and drug development community.

This compound is a potent and long-acting full agonist of the β2-adrenergic receptor (β2AR).[1][2][3] Its development was part of a campaign to identify third-generation β2-agonists.[2][3] A key characteristic of this compound is its high affinity and slow dissociation from the receptor, which made it an invaluable tool for the structural elucidation of the active state of the β2AR and its complex with G-proteins.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound.

Table 1: In Vitro Activity of this compound at the Human β2-Adrenergic Receptor

| Parameter | Value | Reference |

| Kd (dissociation constant) | 84 pM | |

| Bmax | 2238 nM | |

| EC50 (cAMP accumulation) | 0.05 nM | |

| t1/2 (dissociation half-life) | 30 hours | |

| koff (dissociation rate) | 0.0013 ± 0.0001 sec-1 |

Table 2: Selectivity Profile of this compound

This compound is not a selective β2AR agonist and exhibits activity at other receptors.

| Target | Activity | IC50 | Reference |

| β1-adrenergic receptor (human) | Agonist | 3.2 nM | |

| α1A-adrenergic receptor (human) | Antagonist | 32 nM | |

| 5-HT1B | Antagonist | 0.25 µM | |

| 5-HT1A (human) | Agonist | 1.4 µM | |

| 5-HT transporter (human) | Antagonist | 6.1 µM | |

| D2S (human) | Agonist | 5.9 µM | |

| µ (MOP) (human) | Agonist | 6.5 µM | |

| Dopamine transporter (human) | Antagonist | 7.2 µM |

Experimental Protocols

Detailed experimental protocols were not fully provided in the search results, but the principles of the key assays can be described as follows:

-

Radioligand Binding Assays: These assays were likely used to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound for the β2AR. The protocol would typically involve incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the IC50 and subsequently the Ki or Kd can be calculated.

-

cAMP Accumulation Assays: To determine the functional activity (EC50) of this compound as a β2AR agonist, a cyclic adenosine monophosphate (cAMP) accumulation assay would be performed. This involves treating cells expressing the β2AR with varying concentrations of this compound. Since the β2AR is a Gs-coupled receptor, its activation leads to an increase in intracellular cAMP. The amount of cAMP produced is then quantified using methods like ELISA or fluorescence-based assays.

-

Surface Plasmon Resonance (SPR): This biophysical technique was used for fragment screening against the wild-type β2AR. The protocol involves immobilizing the purified receptor on a sensor chip. A solution containing the fragment or compound of interest (like this compound) is then flowed over the chip surface. The binding of the compound to the receptor causes a change in the refractive index at the surface, which is detected in real-time, allowing for the determination of association (kon) and dissociation (koff) rates.

Visualizations

References

Methodological & Application

Application Notes: Utilizing BI-167107 for Crystallization of the β2-Adrenergic Receptor (β2AR)

Introduction

The β2-adrenergic receptor (β2AR) is a prototypical G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular and pulmonary physiology.[1][2] Structural elucidation of GPCRs in their active state is essential for understanding the mechanisms of signal transduction and for structure-based drug design. However, obtaining high-resolution crystal structures of active-state GPCRs is challenging due to their inherent conformational instability.[3]

BI-167107 is a potent, high-affinity full agonist for the β2AR, which has proven to be an invaluable tool for stabilizing the receptor in its active conformation, thereby facilitating crystallization.[3][4] Its unique properties, particularly its slow dissociation rate, ensure that the receptor remains in a stable, agonist-bound state throughout the lengthy process of purification and crystallization. This has enabled the determination of several landmark crystal structures, including the β2AR in complex with its signaling partner, the Gs protein, and with stabilizing nanobodies.

Key Properties of this compound for Crystallization

Efforts to crystallize GPCRs in their active state are often hampered by the transient nature of this conformation. This compound overcomes this challenge due to the following key characteristics:

-

High Affinity: this compound binds to the β2AR with a picomolar dissociation constant (Kd), ensuring a high occupancy of the receptor's binding pocket even at low concentrations.

-

Full Agonist Activity: As a full agonist, this compound effectively promotes and stabilizes the active conformation of the β2AR required for G protein coupling.

-

Slow Dissociation Rate: With a dissociation half-life of over 30 hours, this compound effectively "locks" the receptor in its active state, providing the stability and conformational homogeneity necessary for the formation of well-ordered crystals.

These properties have made this compound instrumental in obtaining high-resolution structures of the β2AR, providing unprecedented insights into the mechanics of GPCR activation.

Quantitative Data

The following tables summarize the binding, functional, and selectivity properties of this compound, as well as crystallographic data from key structures obtained using this agonist.

Table 1: this compound In Vitro Activity Profile

| Parameter | Value | Reference |

| Binding Affinity (Kd) vs. β2AR | 84 pM | |

| Functional Potency (EC50) | 0.05 nM (cAMP accumulation) | |

| Dissociation Half-Life (t½) | > 30 hours | |

| Molecular Weight (Free Base) | 370.4 Da |

Table 2: this compound Selectivity Profile

| Target | Activity | IC50 | Reference |

| β1-adrenergic receptor (human) | Agonist | 3.2 nM | |

| α1A-adrenergic receptor (human) | Antagonist | 32 nM | |

| 5-HT1B | Antagonist | 0.25 µM | |

| 5-HT1A (human) | Agonist | 1.4 µM | |

| D2S (human) | Agonist | 5.9 µM | |

| 5-HT transporter (human) | Antagonist | 6.1 µM | |

| μ (MOP) (human) | Agonist | 6.5 µM | |

| Dopamine transporter (human) | Antagonist | 7.2 µM |

Table 3: Summary of Key β2AR Crystal Structures with this compound

| PDB ID | Description | Resolution (Å) | Stabilizing Partner(s) | Reference |

| 3P0G | Active-state β2AR | 3.5 | Nanobody 80 (Nb80) | |

| 3SN6 | β2AR-Gs protein complex | 3.2 | Gs protein, Nanobody 35 | |

| 4LDE | Active-state β2AR | 2.8 | Engineered Nanobody 6B9 | |

| 6N48 | β2AR with positive allosteric modulator | 3.2 | Nanobody 6B9, Cmpd-6FA |

Diagrams and Workflows

Caption: Canonical β2AR signaling pathway upon activation by an agonist like this compound.

Caption: Experimental workflow for β2AR crystallization using this compound.

Caption: Logical diagram of how this compound facilitates β2AR crystallization.

Experimental Protocols

Protocol 1: Expression and Purification of T4L-β2AR

This protocol is adapted from methodologies used in the crystallization of the β2AR-Gs complex. A construct where T4 lysozyme (T4L) is fused to the N-terminus of a truncated β2AR (residues 29-365) is commonly used to facilitate crystallization.

-

Expression:

-

Infect Spodoptera frugiperda (Sf9) insect cells with recombinant baculovirus encoding the T4L-β2AR construct.

-

Grow cell cultures in suspension for 48-60 hours post-infection.

-

Harvest cells by centrifugation and store pellets at -80°C.

-

-

Solubilization:

-

Thaw cell pellets and resuspend in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, protease inhibitors).

-

Solubilize the membrane proteins by adding n-dodecyl-β-D-maltoside (DDM) to a final concentration of 1% (w/v) and stirring for 1-2 hours at 4°C.

-

Clarify the lysate by ultracentrifugation to remove insoluble material.

-

-

Purification:

-

Perform an initial purification step using M1 anti-Flag antibody affinity chromatography.

-

Load the clarified lysate onto the M1 Flag column. Wash extensively with buffer containing 0.1% DDM.

-

Elute the receptor with buffer containing Flag peptide and the inverse agonist alprenolol.

-

Further purify the functional receptor using an alprenolol-sepharose affinity column. This step selects for properly folded receptors.

-

Wash the column and elute the receptor with a high concentration of alprenolol.

-

Protocol 2: Complex Formation and Agonist Exchange with this compound

This protocol describes the formation of the β2AR-nanobody complex and the crucial step of exchanging the purification ligand (alprenolol) for the crystallization ligand (this compound).

-

Agonist Exchange:

-

Bind the alprenolol-eluted T4L-β2AR to a fresh M1 Flag affinity column. This step is designed to remove the alprenolol.

-

Wash the column extensively with buffer containing 0.1% DDM to remove all traces of alprenolol.

-

Elute the receptor from the column using a buffer containing 10-20 µM this compound. The high affinity and slow off-rate of this compound will ensure it displaces any remaining alprenolol and remains bound.

-

-

Complex Formation (with Nanobody 80):

-

Add purified Nanobody 80 (Nb80) to the this compound-bound T4L-β2AR in a slight molar excess (e.g., 1.2:1 ratio of Nb80 to receptor).

-

Incubate the mixture for at least 1 hour at room temperature or 4°C to allow for stable complex formation.

-

-

Final Purification and Concentration:

-

Perform size-exclusion chromatography (SEC) to separate the fully formed complex from excess nanobody and any aggregated protein.

-

Treat the purified complex with PNGase F to remove N-linked glycosylations, which can interfere with crystallization.

-

Concentrate the final complex to ~50 mg/mL using a 100 kDa molecular weight cutoff concentrator.

-

Protocol 3: Lipidic Cubic Phase (LCP) Crystallization

LCP crystallization is a highly successful method for membrane proteins. It involves reconstituting the purified protein complex into a lipidic mesophase.

-

LCP Matrix Preparation:

-

Use a lipid such as monoolein (MAG 7.7) containing 10% (w/w) cholesterol.

-

Melt the lipid at 42°C until it is a clear liquid.

-

-

Mixing Protein and Lipid:

-